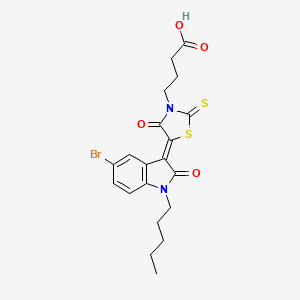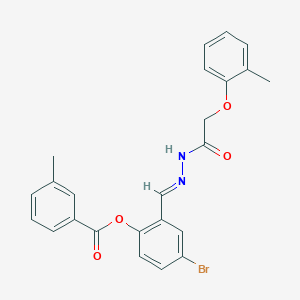
4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is a complex organic compound with the molecular formula C24H21BrN2O4 This compound is notable for its intricate structure, which includes a brominated phenyl ring, a carbohydrazonoyl group, and a methylbenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multiple steps:
Bromination: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the desired position.
Formation of the Carbohydrazonoyl Group: This step involves the reaction of the brominated phenyl compound with hydrazine derivatives to form the carbohydrazonoyl group.
Acetylation: The next step is the acetylation of the intermediate compound with 2-methylphenoxyacetic acid to form the acetylated product.
Esterification: Finally, the compound undergoes esterification with 3-methylbenzoic acid to yield the final product.
Each of these steps requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions for larger batch sizes, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous reagents.
化学反应分析
Types of Reactions
4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways. Researchers may use it to investigate its effects on specific biological targets, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological molecules suggests it may have applications in drug discovery and development.
Industry
In industrial settings, the compound’s unique chemical properties could be utilized in the development of new materials or chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
作用机制
The mechanism by which 4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing cellular pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-Bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
Uniqueness
Compared to similar compounds, 4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate stands out due to its specific substitution pattern and the presence of the 3-methylbenzoate moiety. These structural features confer unique chemical properties, such as reactivity and stability, making it particularly valuable for certain research applications.
属性
CAS 编号 |
765911-95-3 |
|---|---|
分子式 |
C24H21BrN2O4 |
分子量 |
481.3 g/mol |
IUPAC 名称 |
[4-bromo-2-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C24H21BrN2O4/c1-16-6-5-8-18(12-16)24(29)31-22-11-10-20(25)13-19(22)14-26-27-23(28)15-30-21-9-4-3-7-17(21)2/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
InChI 键 |
XPNJBXKDGKCKGJ-VULFUBBASA-N |
手性 SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=CC=C3C |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=CC=C3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





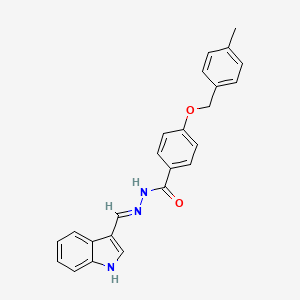
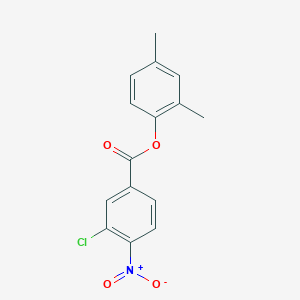
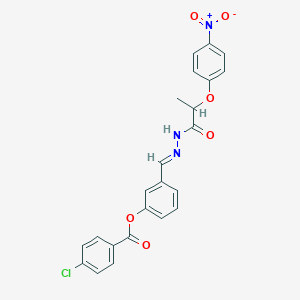


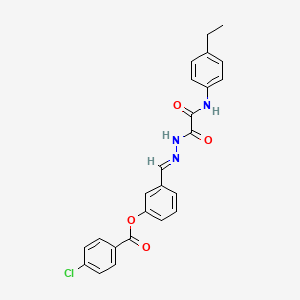
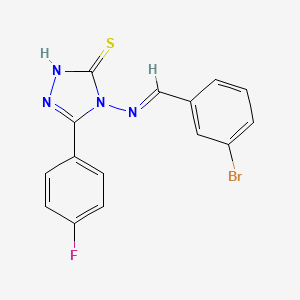
![1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B12024931.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12024935.png)
